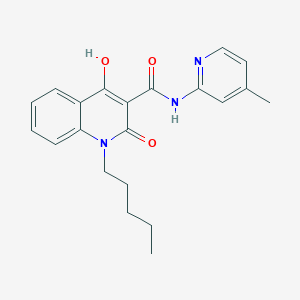
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. In recent years, CORM-3 has gained significant attention due to its unique properties and potential benefits in various scientific research applications.
Wirkmechanismus
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide releases carbon monoxide (CO) upon activation, which then binds to heme-containing proteins, including cytochrome c oxidase and soluble guanylate cyclase. This binding results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and physiological effects:
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to induce vasodilation, increase oxygen delivery to tissues, and improve tissue perfusion. N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to protect against ischemia-reperfusion injury, reduce oxidative stress, and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability, ease of synthesis, and ability to release controlled amounts of CO. However, N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for careful handling due to its ability to release CO, which can be harmful in high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in scientific research. One potential direction is the development of new N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Further research is also needed to better understand the mechanism of action of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential side effects, which will help to optimize its use in scientific research and clinical settings.
Synthesemethoden
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including the reaction of 3-hydroxy-4-cyclooctene-1,2-dione with methylamine and cyclooctylamine in the presence of palladium on carbon catalyst. The reaction results in the formation of N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. N-cyclooctyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have potential applications in organ transplantation, where it can be used to protect organs from ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
N-cyclooctyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21-15-12-8-7-11-14(15)17(22)16(19(21)24)18(23)20-13-9-5-3-2-4-6-10-13/h7-8,11-13,22H,2-6,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOBZIKJNPMPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-hydroxy-1-methyl-4-oxoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)


![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)
![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)



